REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[C:4]([F:10])[C:3]=1[CH2:11]O.[Cl:13]CCl>S(Cl)(Cl)=O>[Cl:13][CH2:11][C:3]1[C:2]([F:1])=[C:7]([O:8][CH3:9])[CH:6]=[CH:5][C:4]=1[F:10]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1OC)F)CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography
|
Type
|
CUSTOM
|
Details
|
gave 50 mg (38% of theory) of the target compound
|
Name
|
|
Type
|
|
Smiles
|
ClCC1=C(C=CC(=C1F)OC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |